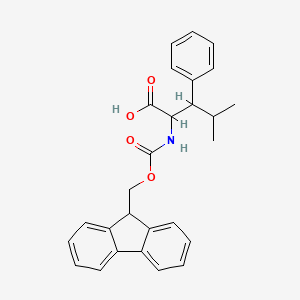
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The successful application of the Arndt‐Eistert protocol starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield is reported .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider and PubChem .
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the use of Fms led to successful condensation of Fms-AlaP (OCH 3)-OH with the N-terminus of peptides, avoiding a serious problem associated with Fmoc, and thereby paving a new way to the synthesis of α-amino phosphonic acid containing peptide mimetics without losing the well-established Fmoc chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 355.3 g/mol . More detailed properties can be found in databases like PubChem .
Scientific Research Applications
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups alongside various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact, highlighting its utility in the synthesis of complex molecules, such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Linkers for Solid Phase Synthesis
9-(4-Hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid serve as new linkers for solid phase synthesis, offering higher acid stability than standard trityl resins. These supports facilitate the immobilization and subsequent cleavage of carboxylic acids and amines, demonstrating their applicability in synthesizing complex molecules with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of N-Alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via K2CO3-catalyzed N-alkylation, undergo efficient condensation for the synthesis of structurally diverse N-substituted hydroxamic acids. This showcases the versatility of the fluoren-9-ylmethoxycarbonyl group in facilitating reactions for the creation of molecules with potential bioactive properties (Mellor & Chan, 1997).
Synthesis of Thiazole-4-carboxylic Acid
The synthesis of 2‐(9H‐Fluoren-9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren-9‐ylmethyl ester (N‐Fmoc‐thiourea) highlights the utility of the fluoren-9-ylmethoxycarbonyl group in constructing molecules with intricate structures, potentially useful in various chemical and pharmaceutical applications (Le & Goodnow, 2004).
Fluorescent Zn(II) Sensors
The fluoren-9-ylmethoxycarbonyl group plays a role in the synthesis of Zn(II) sensors, such as ZP9 and ZP10, used for biological imaging. These sensors exhibit significant fluorescence turn-on following Zn(II) addition and improved selectivity for Zn(II), showcasing the group's applicability in developing tools for biological and chemical studies (Nolan et al., 2006).
Future Directions
The success of the Arndt‐Eistert protocol in the synthesis of this compound suggests that it could pave the way to the solid-phase synthesis of unnatural peptides substituted with α-amino phosphonic acid (AP) at essentially any arbitrary position without significant modification of the Fmoc-based chemistry .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-17(2)24(18-10-4-3-5-11-18)25(26(29)30)28-27(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-25H,16H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIMRNIRPCTXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
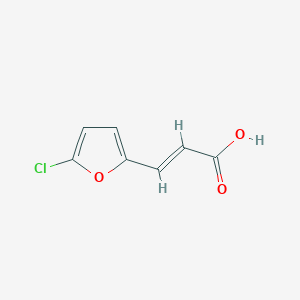
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)

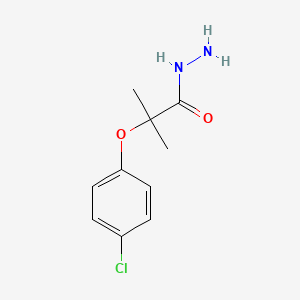


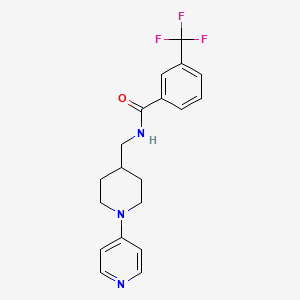
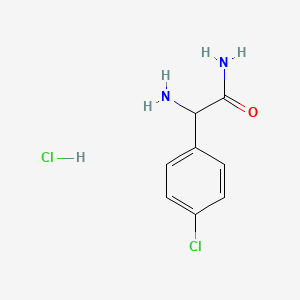
![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)
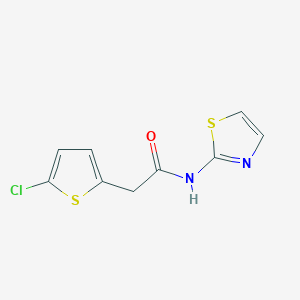
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)
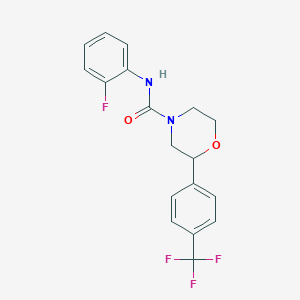
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)
